molecular formula C51H63F2N11O10 B8180490 CID 154690309

CID 154690309

Cat. No. B8180490
M. Wt: 1028.1 g/mol
InChI Key: ILVRLRGBSSFKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dCBP-1 is a heterobifunctional degrader designed to target and degrade the enhancer lysine acetyltransferases CREB-binding protein (CBP) and p300. These proteins are critical for establishing and activating enhancer-mediated transcription, which is essential for gene expression programs through lysine acetylation of chromatin and transcriptional regulators .

Preparation Methods

dCBP-1 is synthesized using a structure-based design approach. The synthetic route involves the use of a Cereblon ligand to create a potent and selective degrader of p300 and CBP. The preparation involves the formation of a ternary complex with the E3 ubiquitin ligase Cereblon, which facilitates the degradation of p300 and CBP .

Scientific Research Applications

dCBP-1 has significant applications in scientific research, particularly in the fields of cancer biology and epigenetics. It is used as a tool to study the role of p300 and CBP in gene expression and enhancer activity. The compound has shown exceptional potency in killing multiple myeloma cells by degrading p300 and CBP, which are critical for the expression of oncogenes such as MYC . Additionally, dCBP-1 is used to dissect the mechanisms by which p300 and CBP coordinate enhancer activity in both normal and diseased cells .

Mechanism of Action

Comparison with Similar Compounds

properties

IUPAC Name

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H63F2N11O10/c1-54-51(70)61-17-11-41-40(31-61)47(62-14-3-4-32-26-37(33-29-56-59(2)30-33)38(46(52)53)28-43(32)62)58-64(41)35-9-15-60(16-10-35)45(66)12-18-71-20-22-73-24-25-74-23-21-72-19-13-55-34-5-6-36-39(27-34)50(69)63(49(36)68)42-7-8-44(65)57-48(42)67/h5-6,26-30,35,42,46,55H,3-4,7-25,31H2,1-2H3,(H,54,70)(H,57,65,67)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVRLRGBSSFKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCOCCOCCOCCOCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H63F2N11O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1028.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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